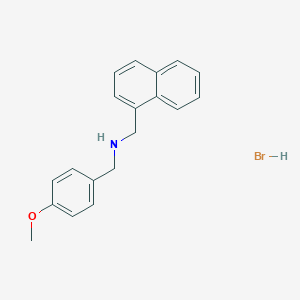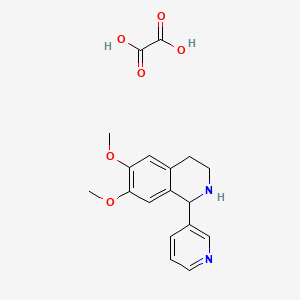![molecular formula C8H9N3O B3060095 (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol CAS No. 1638771-55-7](/img/structure/B3060095.png)
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
概要
説明
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C9H10N2O. It is a derivative of pyrrolopyrimidine and is widely used in pharmaceutical research and development. This compound possesses a unique chemical structure and properties that make it valuable in the study of medicinal chemistry and drug discovery .
科学的研究の応用
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds and drug molecules.
Biology: Its ability to interact with biological targets makes it valuable in the study of biological processes and pathways.
Medicine: The compound is used in medicinal chemistry and drug discovery to develop novel therapeutic agents.
将来の方向性
The future directions for research on “(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” and related compounds could involve further exploration of their potential as inhibitors of protein kinases, given their observed activity against PERK . Additionally, the development of more efficient synthesis methods and the investigation of their physical and chemical properties could also be areas of interest.
作用機序
Target of Action
The primary target of the compound (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is Janus kinase 1 (JAK1) . JAK1 is an intracellular tyrosine kinase that mediates the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing its activation and subsequent phosphorylation of downstream targets. This inhibits the JAK-STAT signaling pathway, which is crucial for the immune response .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell. The inhibition of JAK1, therefore, impacts the cellular response to various cytokines and growth factors .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound exhibited an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory activity . Further in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests were performed to optimize the compound as a lead .
Result of Action
The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This leads to a decrease in the cellular response to various cytokines and growth factors, which can have effects such as reducing inflammation and modulating the immune response .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
類似化合物との比較
Similar Compounds
Pyrrolopyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Other aromatic heterocycles: Compounds with similar aromatic ring systems may also have related properties and applications.
Uniqueness
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile building block in pharmaceutical research highlights its importance in drug discovery and development.
特性
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-3-6(4-12)7-2-9-5-10-8(7)11/h2-3,5,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDKTDEIDBTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233634 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-55-7 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


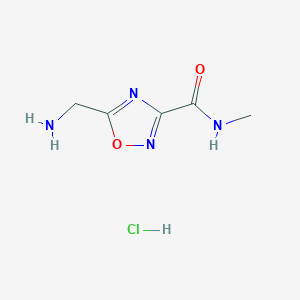
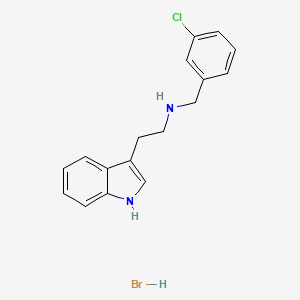
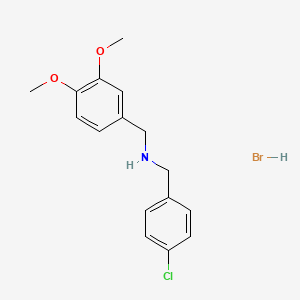

![3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060019.png)
![[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride](/img/structure/B3060021.png)
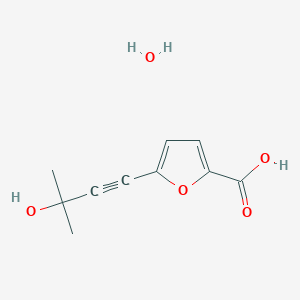
![[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride](/img/structure/B3060024.png)
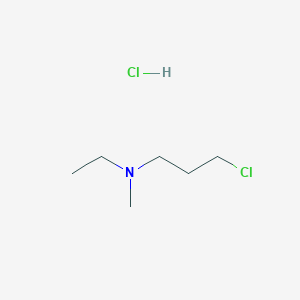
![[Cyclohexyl(2-thienyl)methyl]amine hydrochloride](/img/structure/B3060027.png)
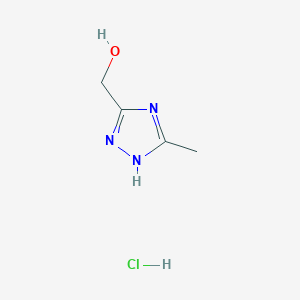
![4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060033.png)
